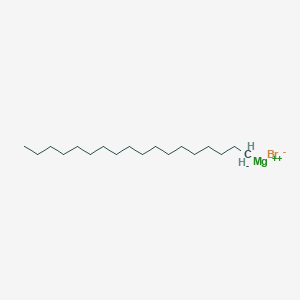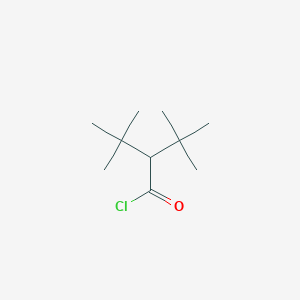
2-(tert-Butyl)-3,3-dimethylbutanoyl chloride, 97%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(tert-Butyl)-3,3-dimethylbutanoyl chloride, 97% (2-t-Bu-DMBCl), is a common reagent used in organic synthesis and research. It is a colorless liquid with a pungent odor, and is used in a variety of applications, including the synthesis of complex molecules and the preparation of novel materials. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 2-t-Bu-DMBCl.
科学研究应用
2-(tert-Butyl)-3,3-dimethylbutanoyl chloride, 97% is used in a variety of scientific research applications. It is used as a reagent in organic synthesis and as a catalyst in the synthesis of complex molecules. It is also used as a reagent for the synthesis of novel materials and for the preparation of other compounds. Furthermore, it is used in the synthesis of drugs and pharmaceuticals, as well as in the synthesis of polymers and other materials.
作用机制
2-(tert-Butyl)-3,3-dimethylbutanoyl chloride, 97% is an electrophile, meaning that it is capable of forming covalent bonds with other molecules. It is a strong electron-withdrawing group, and is capable of forming bonds with electron-rich molecules. This allows it to be used in a variety of reactions, where it can act as a leaving group or as a catalyst.
Biochemical and Physiological Effects
2-(tert-Butyl)-3,3-dimethylbutanoyl chloride, 97% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, as well as to inhibit the activity of enzymes involved in the synthesis of proteins and other molecules. Furthermore, it has been shown to have an effect on the regulation of gene expression and to modulate the activity of certain receptors.
实验室实验的优点和局限性
2-(tert-Butyl)-3,3-dimethylbutanoyl chloride, 97% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and is stable under a variety of conditions. Furthermore, it is relatively non-toxic, and can be easily handled and stored. However, it is highly corrosive and can cause skin irritation, and should be handled with caution. Additionally, it can form explosive mixtures with air, and should be stored in a cool, dry place.
未来方向
2-(tert-Butyl)-3,3-dimethylbutanoyl chloride, 97% has several potential future applications. It could be used to synthesize novel materials, such as polymers and other materials. Furthermore, it could be used in the synthesis of drugs and pharmaceuticals, as well as in the synthesis of complex molecules. Additionally, it could be used as a catalyst in a variety of reactions, and could be used to modulate the activity of certain receptors. Finally, it could be used in the study of biochemical and physiological processes, such as the regulation of gene expression.
合成方法
2-(tert-Butyl)-3,3-dimethylbutanoyl chloride, 97% is synthesized by the reaction of tert-butyl bromide and dimethyl malonate. The reaction is carried out in a solvent such as toluene, in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction proceeds via an SN2 mechanism, where the bromide is displaced by the malonate to form the desired product.
属性
IUPAC Name |
2-tert-butyl-3,3-dimethylbutanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClO/c1-9(2,3)7(8(11)12)10(4,5)6/h7H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRJSHUTRBFHHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)Cl)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90502124 |
Source


|
| Record name | 2-tert-Butyl-3,3-dimethylbutanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90502124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29571-65-1 |
Source


|
| Record name | 2-tert-Butyl-3,3-dimethylbutanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90502124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

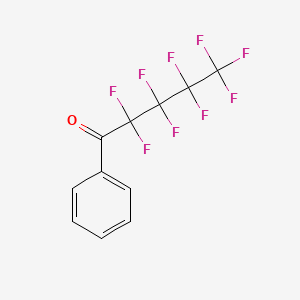
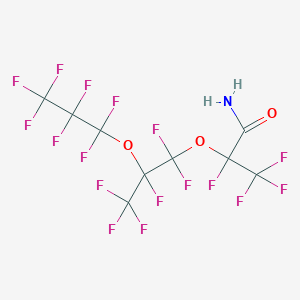
![[trans-2-(Hydroxymethyl)cyclobutyl]methanol](/img/structure/B6307619.png)

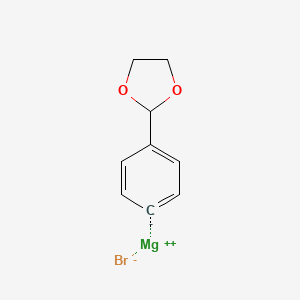

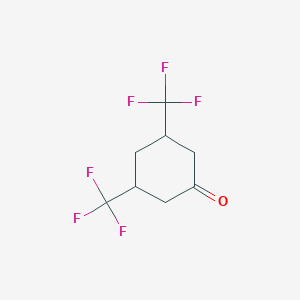
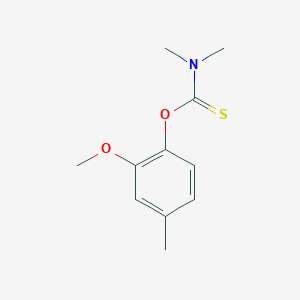
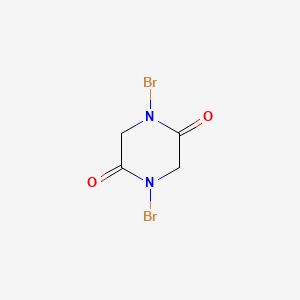

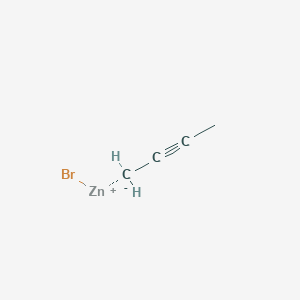
![4,4-Dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,3,5-trione](/img/structure/B6307698.png)
